6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpicolinamide
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Overview
Description
6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpicolinamide is a complex organic compound that features a unique structure combining an aminomethyl group, a cyclopropoxy group, and a picolinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpicolinamide typically involves multi-step organic reactions. One common method includes the amidation of N-Alloc-, N-Boc-, and N-Cbz-protected amines under mild conditions . This process involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods
Industrial production methods for this compound may involve the alkylation of glycine equivalents with 1,2-electrophiles, intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . These methods are designed to maximize yield and efficiency while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpicolinamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield a variety of functionalized derivatives .
Scientific Research Applications
6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpicolinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminomethyl derivatives and picolinamide derivatives, such as 2,6-dihydroxynaphthalene derivatives .
Uniqueness
What sets 6-(Aminomethyl)-5-cyclopropoxy-N,N-dimethylpicolinamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
6-(aminomethyl)-5-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-15(2)12(16)9-5-6-11(10(7-13)14-9)17-8-3-4-8/h5-6,8H,3-4,7,13H2,1-2H3 |
InChI Key |
VXZOQDNZNSDXDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC(=C(C=C1)OC2CC2)CN |
Origin of Product |
United States |
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